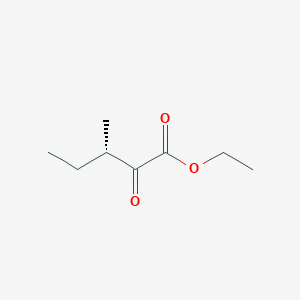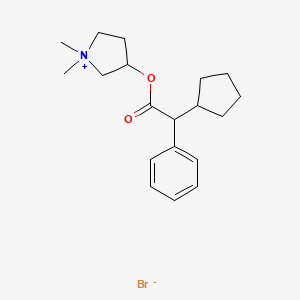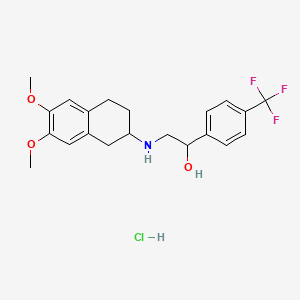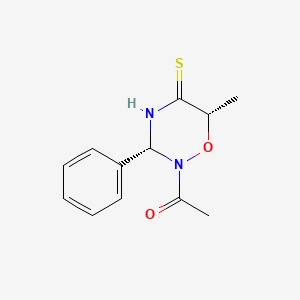
Eslicarbazepine glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eslicarbazepine glucuronide is a metabolite of eslicarbazepine acetate, an anticonvulsant medication used primarily for the treatment of partial-onset seizures. Eslicarbazepine acetate is rapidly converted in the body to its active metabolite, eslicarbazepine, which is further metabolized to this compound. This compound is excreted mainly through the kidneys and plays a crucial role in the pharmacokinetics of eslicarbazepine acetate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of eslicarbazepine glucuronide involves the glucuronidation of eslicarbazepine. This process typically occurs in the liver, where eslicarbazepine is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions for this enzymatic process include the presence of UDP-glucuronic acid as a co-substrate and optimal pH and temperature conditions to facilitate the enzyme’s activity .
Industrial Production Methods: Industrial production of this compound is not commonly performed as it is primarily a metabolic product formed in vivo. the production of eslicarbazepine acetate, the precursor to this compound, involves several steps, including the acetylation of eslicarbazepine. The process includes the use of solvents, catalysts, and purification steps to ensure the final product’s purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions: Eslicarbazepine glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronidation process is a phase II metabolic reaction, where eslicarbazepine is conjugated with glucuronic acid to form this compound .
Common Reagents and Conditions: The common reagents used in the glucuronidation process include UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction conditions typically involve a physiological pH of around 7.4 and a temperature of approximately 37°C to mimic the conditions in the human liver .
Major Products Formed: The major product formed from the glucuronidation of eslicarbazepine is this compound. This compound is more water-soluble than its precursor, facilitating its excretion through the kidneys .
Aplicaciones Científicas De Investigación
Eslicarbazepine glucuronide has several scientific research applications, particularly in pharmacokinetics and drug metabolism studies. Researchers study this compound to understand the metabolic pathways and excretion mechanisms of eslicarbazepine acetate. Additionally, it is used in studies to evaluate the safety and efficacy of eslicarbazepine acetate in treating epilepsy and other neurological disorders .
Mecanismo De Acción
Eslicarbazepine glucuronide itself does not have a direct mechanism of action as it is an inactive metabolite. its precursor, eslicarbazepine, exerts its effects by inhibiting voltage-gated sodium channels, stabilizing the inactivated state of these channels, and preventing repetitive neuronal firing. This action helps to control seizures in patients with epilepsy .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to eslicarbazepine glucuronide include carbamazepine glucuronide and oxcarbazepine glucuronide. These compounds are also metabolites of anticonvulsant drugs used to treat epilepsy .
Uniqueness: this compound is unique due to its formation from eslicarbazepine acetate, which has a distinct mechanism of action compared to other anticonvulsants. Eslicarbazepine acetate is known for its ability to be administered once daily and its lower potential for drug-drug interactions, making it a favorable option for patients with partial-onset seizures .
Propiedades
Número CAS |
104746-02-3 |
|---|---|
Fórmula molecular |
C21H22N2O8 |
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(5S)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22N2O8/c22-21(29)23-12-7-3-1-5-10(12)9-14(11-6-2-4-8-13(11)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-8,14-18,20,24-26H,9H2,(H2,22,29)(H,27,28)/t14-,15-,16-,17+,18-,20+/m0/s1 |
Clave InChI |
CMBFCYCIYDPVRG-YKPCMBIXSA-N |
SMILES isomérico |
C1[C@@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canónico |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















